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Compound of Interest

Compound Name: L-(+)-Threo-chloramphenicol

Cat. No.: B148742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable reference data for researchers and professionals in the field of

drug development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the molecular structure of a compound. The following

tables summarize the reported ¹H and ¹³C NMR chemical shifts for L-(+)-Threo-
chloramphenicol.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for L-(+)-Threo-Chloramphenicol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.13 d 2H Ar-H

7.51 d 2H Ar-H

6.45 d 1H NH

5.15 d 1H CH-OH

4.20 m 1H CH-NH

3.85 dd 1H CH₂-OH

3.65 dd 1H CH₂-OH

3.55 d 1H CH-Cl₂

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for L-(+)-Threo-Chloramphenicol
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Chemical Shift (δ) ppm Assignment

164.5 C=O (amide)

148.0 Ar-C (quaternary, attached to NO₂)

147.5 Ar-C (quaternary)

128.0 Ar-CH

123.5 Ar-CH

78.5 CH-OH

66.0 CH-Cl₂

60.5 CH₂-OH

56.0 CH-NH

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule,

providing information about its functional groups. The IR spectrum of L-(+)-Threo-
chloramphenicol exhibits characteristic absorption bands corresponding to its various

structural features.

Table 3: Key IR Absorption Bands for L-(+)-Threo-Chloramphenicol
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Wavenumber (cm⁻¹) Intensity Assignment

3352 - 3246 Strong, Broad O-H and N-H stretching

3081 Medium Aromatic C-H stretching

1681 Strong C=O stretching (amide I)

1559 Strong C=C stretching (aromatic)

1521 Strong NO₂ asymmetric stretching

1518 Strong N-H bending (amide II)

1351 Strong NO₂ symmetric stretching

662 Medium C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a compound. For L-(+)-Threo-chloramphenicol, a common

ionization technique is electrospray ionization (ESI), often coupled with tandem mass

spectrometry (MS/MS) for structural elucidation.

Table 4: Mass Spectrometry Data for L-(+)-Threo-Chloramphenicol

m/z (Mass-to-Charge Ratio) Ion Type

321.0 [M-H]⁻ (Precursor Ion)

257.0 Product Ion

194.0 Product Ion

176.0 Product Ion

152.0 Product Ion

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS

experiments.
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Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented

above. Specific instrument parameters may need to be optimized for individual experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for obtaining NMR spectra of L-(+)-Threo-chloramphenicol is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of L-(+)-Threo-chloramphenicol in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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The following protocol describes the acquisition of an FT-IR spectrum of L-(+)-Threo-
chloramphenicol using the KBr pellet method:

Sample Preparation:

Thoroughly grind 1-2 mg of L-(+)-Threo-chloramphenicol with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
A general procedure for the analysis of L-(+)-Threo-chloramphenicol by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as

follows:

Sample Preparation: Prepare a dilute solution of L-(+)-Threo-chloramphenicol (e.g., 1-10

µg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g.,

methanol/water or acetonitrile/water).
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Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a

tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an

electrospray ionization (ESI) source.

Liquid Chromatography:

Use a suitable reversed-phase column (e.g., C18).

Develop a gradient or isocratic elution method using a mobile phase typically consisting of

water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of

additive like formic acid or ammonium acetate to improve ionization.

Mass Spectrometry:

Operate the ESI source in negative ion mode.

Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas

temperature.

For MS/MS analysis, select the precursor ion (m/z 321 for [M-H]⁻) in the first mass

analyzer.

Induce fragmentation in the collision cell by applying an optimized collision energy.

Scan for the expected product ions in the second mass analyzer.

Data Analysis: Analyze the resulting mass spectra to identify the precursor and product ions

and to confirm the fragmentation pattern.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like L-(+)-Threo-chloramphenicol.
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Caption: General workflow for spectroscopic analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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